molecular formula C7H5ClN2 B1590304 6-Chloro-4-methylnicotinonitrile CAS No. 66909-35-1

6-Chloro-4-methylnicotinonitrile

Cat. No. B1590304
CAS RN: 66909-35-1
M. Wt: 152.58 g/mol
InChI Key: DWLWCFHFMYBZKE-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H5ClN2. It has a molecular weight of 152.58 . It is a solid substance and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of 6-Chloro-4-methylnicotinonitrile involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine . This leads to a regioselective nucleophilic substitution of the chlorine atom at position 6 .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-methylnicotinonitrile is 1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 . The product of this reaction is triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .


Physical And Chemical Properties Analysis

6-Chloro-4-methylnicotinonitrile is a solid substance . It has a molecular weight of 152.58 . Its boiling point is 266°C at 760 mmHg . It is stored at a temperature of 4°C .

Scientific Research Applications

Regioselective Reactions and Synthesis of Derivatives

One notable application of 6-Chloro-4-methylnicotinonitrile in scientific research involves its use in regioselective reactions. Dyadyuchenko et al. (2021) demonstrated an unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, resulting in the formation of a complex compound through nucleophilic substitution. This reaction showcases the compound's potential in creating structurally unique derivatives for further research applications (Dyadyuchenko et al., 2021).

Synthesis of Pyridine-Type Alkaloids and Anticancer Agents

Zhao Yi-min (2011) synthesized 5-substituted derivatives of 4-methylnicotinonitrile, demonstrating the compound's utility in the synthesis of pyridine-type alkaloids. This process highlights the versatility of 6-Chloro-4-methylnicotinonitrile in generating compounds that could have applications in pharmaceutical research, particularly in creating new medicinal compounds (Zhao Yi-min, 2011).

Cyclization Reactions for Novel Compounds

Palladium-Catalyzed Aminations

In another study, Delvare et al. (2011) explored the highly regioselective palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, showcasing the chemical's utility in complex chemical synthesis processes. Such processes are crucial for the development of compounds that could serve as building blocks for pharmaceuticals, demonstrating the compound's importance in synthetic organic chemistry (Delvare et al., 2011).

Safety And Hazards

6-Chloro-4-methylnicotinonitrile is classified as harmful . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWCFHFMYBZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495837
Record name 6-Chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylnicotinonitrile

CAS RN

66909-35-1
Record name 6-Chloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methylpyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60495837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
… 6-Amino-2-chloro-4-methylnicotinonitrile is a side product in the synthesis of 2-amino-6-chloro-4-methylnicotinonitrile. It was separated from the main product by flash chromatography. …
Number of citations: 10 pubs.acs.org

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